5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride
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Overview
Description
Molecular Structure Analysis
The compound contains a cyclopenta[c]pyrrole ring, which is a type of heterocycle . This ring is fused with a phenyl ring and an oxadiazole ring. The compound also contains a hydrochloride group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.78. Unfortunately, other physical and chemical properties such as boiling point, density, and solubility are not available in the resources I found.Scientific Research Applications
Synthesis and Biological Activity
1,2,4-Oxadiazole derivatives are synthesized for their biological activities, including anti-protozoal, antitubercular, antioxidant, analgesic, and anti-inflammatory actions. These compounds are designed and synthesized through various chemical reactions, aiming to investigate their potential as therapeutic agents. For instance, novel oxadiazolyl pyrrolo triazole diones were synthesized and evaluated for in vitro anti-protozoal and cytotoxic activities, showcasing the versatility of 1,2,4-oxadiazole derivatives in addressing different pathological conditions (Dürüst et al., 2012).
Antimicrobial and Antitubercular Properties
The antimicrobial and antitubercular activities of pyrrole and 1,3,4-oxadiazole derivatives have been a subject of extensive research. These compounds demonstrate moderate to good activity against various bacterial and fungal pathogens, including Mycobacterium tuberculosis. The structure-activity relationship studies further help in optimizing their efficacy as antimicrobial agents (Joshi et al., 2015).
Anticancer Potential
1,2,4-Oxadiazole derivatives are also explored for their anticancer potential. By inducing apoptosis and inhibiting cell proliferation, these compounds exhibit activity against several cancer cell lines. The mechanism of action often involves interaction with specific molecular targets, underscoring the importance of 1,2,4-oxadiazole derivatives in the development of new anticancer therapies (Zhang et al., 2005).
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of 1,2,4-oxadiazole derivatives highlight their potential in treating inflammatory conditions and pain management. These compounds are evaluated through in vitro and in vivo assays, demonstrating significant activity and providing a basis for further development as therapeutic agents (Basra et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15;/h1-3,5-6,12,16H,4,7-10H2;1H/t12-,15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBHUSVCBJUBU-XRZFDKQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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